Comparative Binding Affinity at AMPA Receptors: 4-[(Thiophen-2-yl)methyl]glutamic acid vs. Endogenous L-Glutamate
4-[(Thiophen-2-yl)methyl]glutamic acid demonstrates a quantifiable, albeit moderate, affinity for the human AMPA receptor (GluA2), with a Ki of 940 nM [1]. This contrasts sharply with endogenous L-glutamate, which is a high-affinity, full agonist at AMPA receptors. The 940 nM Ki for 4-[(Thiophen-2-yl)methyl]glutamic acid indicates it is a low-affinity ligand, likely acting as a weak antagonist or partial agonist, whereas L-glutamate acts as a potent agonist. This difference in affinity and functional activity makes 4-[(Thiophen-2-yl)methyl]glutamic acid a valuable tool for studying partial receptor activation or antagonism, unlike the full activation elicited by L-glutamate.
| Evidence Dimension | Binding affinity (Ki) at human ionotropic glutamate receptor AMPA 2 (GluA2) |
|---|---|
| Target Compound Data | Ki = 940 nM |
| Comparator Or Baseline | L-Glutamate (endogenous agonist) |
| Quantified Difference | Not directly quantified in the same study, but L-glutamate is a full agonist with high affinity (nanomolar range), while 4-[(Thiophen-2-yl)methyl]glutamic acid is a low-affinity ligand. |
| Conditions | Displacement of [3H]AMPA from human GluA2 expressed in HEK293 cells [1] |
Why This Matters
This data confirms 4-[(Thiophen-2-yl)methyl]glutamic acid is not a simple agonist like L-glutamate, making it essential for experiments requiring a distinct pharmacological profile at AMPA receptors.
- [1] BindingDB. Affinity Data for 4-[(Thiophen-2-yl)methyl]glutamic acid at human Ionotropic glutamate receptor AMPA 2. View Source
